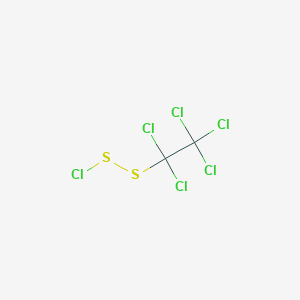![molecular formula C25H41ClN2O2 B14729852 n-[(2-Chlorophenyl)carbamoyl]octadecanamide CAS No. 6947-53-1](/img/structure/B14729852.png)
n-[(2-Chlorophenyl)carbamoyl]octadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[(2-Chlorophenyl)carbamoyl]octadecanamide is a chemical compound with the molecular formula C25H41ClN2O2 It is characterized by the presence of a chlorophenyl group attached to a carbamoyl moiety, which is further linked to an octadecanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-[(2-Chlorophenyl)carbamoyl]octadecanamide typically involves the reaction of 2-chlorophenyl isocyanate with octadecanamide. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to control the reaction parameters precisely. The use of high-purity starting materials and solvents ensures the production of a high-quality product. The reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
n-[(2-Chlorophenyl)carbamoyl]octadecanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, where the chlorine atom is replaced by the nucleophile.
Hydrolysis: The major products are the corresponding amine and carboxylic acid derivatives.
Applications De Recherche Scientifique
n-[(2-Chlorophenyl)carbamoyl]octadecanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial properties against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of n-[(2-Chlorophenyl)carbamoyl]octadecanamide involves its interaction with specific molecular targets. The chlorophenyl group can interact with biological membranes, potentially disrupting their integrity. The carbamoyl moiety can form hydrogen bonds with various biomolecules, affecting their function. The exact molecular pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide: This compound has a similar structure but contains a nicotinamide moiety instead of an octadecanamide chain.
1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate: This compound features a naphthalene ring and an ethylcarbamate group, differing from the octadecanamide chain in n-[(2-Chlorophenyl)carbamoyl]octadecanamide.
Uniqueness
This compound is unique due to its long octadecanamide chain, which imparts distinct physical and chemical properties. This long-chain structure can influence its solubility, melting point, and interaction with biological membranes, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
6947-53-1 |
|---|---|
Formule moléculaire |
C25H41ClN2O2 |
Poids moléculaire |
437.1 g/mol |
Nom IUPAC |
N-[(2-chlorophenyl)carbamoyl]octadecanamide |
InChI |
InChI=1S/C25H41ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(29)28-25(30)27-23-20-18-17-19-22(23)26/h17-20H,2-16,21H2,1H3,(H2,27,28,29,30) |
Clé InChI |
OCVHZUGRIZJLTH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(=O)NC1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


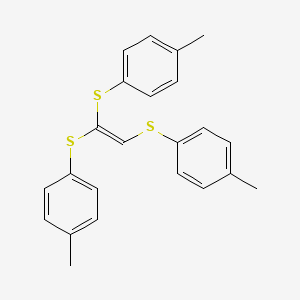
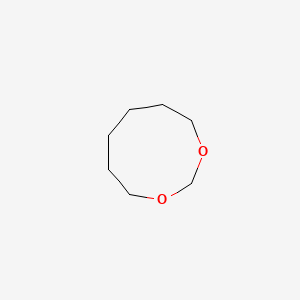
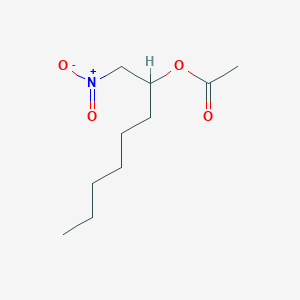
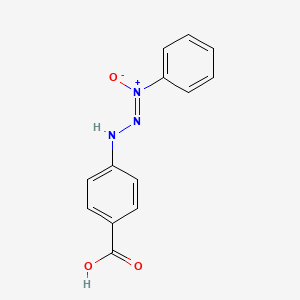
![2,5-Bis[(benzylamino)methyl]benzene-1,4-diol](/img/structure/B14729800.png)
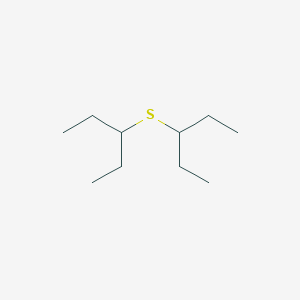
![2-[(4-Butylphenyl)sulfanyl]benzoic acid](/img/structure/B14729810.png)

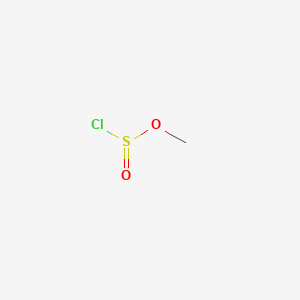

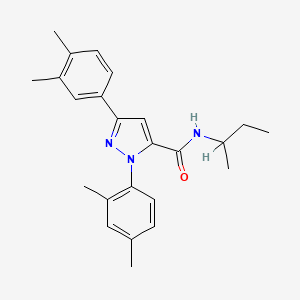
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2'-methyl-](/img/structure/B14729844.png)

